Reversed uPA/TMPRSS2 Selectivity: Cyclohexylguanidine vs. Phenylguanidine P1 Moiety
In a direct head-to-head study within a single peptidomimetic scaffold, the cyclohexylguanidine-bearing inhibitor (compound 38) exhibited a uPA Ki of 39 ± 5 nM and a TMPRSS2 Ki of 73 ± 16 nM, yielding a 1.9-fold preference for uPA. In contrast, the phenylguanidine analog (compound 29) showed a uPA Ki of 29 ± 2 nM and TMPRSS2 Ki of 10 ± 4 nM, a 2.9-fold preference for TMPRSS2 [1]. The selectivity direction is inverted: cyclohexylguanidine favors uPA, phenylguanidine favors TMPRSS2. Additionally, compound 38 showed no inhibition of tPA, thrombin, or factor Xa at 20 µM, while compound 29 also showed no inhibition of these off-targets, but with a markedly wider selectivity window for matriptase (38 Ki = 626 ± 74 nM vs. 29 Ki = 133 ± 3 nM) [1].
| Evidence Dimension | Protease inhibition selectivity (uPA vs TMPRSS2 Ki ratio) within matched peptidomimetic scaffold |
|---|---|
| Target Compound Data | Cyclohexylguanidine derivative (38): uPA Ki = 39 ± 5 nM, TMPRSS2 Ki = 73 ± 16 nM; selectivity ratio uPA/TMPRSS2 ≈ 0.53; matriptase Ki = 626 ± 74 nM |
| Comparator Or Baseline | Phenylguanidine derivative (29): uPA Ki = 29 ± 2 nM, TMPRSS2 Ki = 10 ± 4 nM; selectivity ratio uPA/TMPRSS2 ≈ 2.9; matriptase Ki = 133 ± 3 nM |
| Quantified Difference | Selectivity direction inverted: cyclohexylguanidine 1.9× selective for uPA over TMPRSS2; phenylguanidine 2.9× selective for TMPRSS2 over uPA. Matriptase off-target affinity 4.7× lower for cyclohexylguanidine (626 vs 133 nM). |
| Conditions | Recombinant human uPA, TMPRSS2, and matriptase; fluorogenic substrate assays; Ki calculated via Cheng–Prusoff equation; measurements at 37 °C (Int J Mol Sci. 2024;25(3):1375). |
Why This Matters
For researchers developing uPA-selective inhibitors (e.g., anti-metastatic applications), cyclohexylguanidine provides a selectivity advantage over phenylguanidine that cannot be achieved by the latter's TMPRSS2-biased profile.
- [1] Müller P, Zimmer C, Frey A, Holzmann G, Weldert AC, Schirmeister T. Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres. Int J Mol Sci. 2024 Jan 23;25(3):1375. DOI: 10.3390/ijms25031375. Table 1. View Source
